molecular formula C23H23N3O3 B3608501 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline

Cat. No. B3608501
M. Wt: 389.4 g/mol
InChI Key: AXOQQLPVFOBUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound's unique structure and properties make it a promising candidate for drug development and research.

Mechanism of Action

The exact mechanism of action of 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline is not fully understood. However, studies suggest that the compound induces cell death in cancer cells by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits potent anti-cancer activity, induces apoptosis in cancer cells, and inhibits topoisomerase II. The compound has also been shown to have antioxidant properties, which can protect cells against oxidative stress and damage. Additionally, the compound has been investigated for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The compound's unique structure and properties make it a promising candidate for drug development and research. Its potent anti-cancer activity and ability to induce apoptosis in cancer cells make it an attractive target for cancer therapy. However, the compound's complex synthesis method and limited availability may pose challenges for its use in lab experiments.

Future Directions

Further research is needed to fully understand the compound's mechanism of action and potential applications in treating other diseases, such as Alzheimer's and Parkinson's. Additionally, studies are needed to investigate the compound's pharmacokinetics and toxicity profile. Future research may also focus on developing more efficient and cost-effective synthesis methods for the compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-2-3-20-18(14-16)19(15-21(25-20)17-4-8-24-9-5-17)22(27)26-10-6-23(7-11-26)28-12-13-29-23/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOQQLPVFOBUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4(CC3)OCCO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Reactant of Route 6
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline

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